molecular formula C15H25BN2O2 B11758196 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Cat. No.: B11758196
M. Wt: 276.18 g/mol
InChI Key: IVLFXLOAXUHLNE-UHFFFAOYSA-N
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Description

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is a chemical compound with the molecular formula C15H25BN2O2. This compound is characterized by the presence of a dioxaborolane ring attached to a benzene ring, which is further substituted with an isopropyl group and two amine groups. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine typically involves the reaction of 1-isopropyl-4-bromo-2-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester. The nitro group is then reduced to an amine using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst or a chemical reducing agent like tin(II) chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

1-N-Isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Properties

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

IUPAC Name

1-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C15H25BN2O2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,17H2,1-6H3

InChI Key

IVLFXLOAXUHLNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)N

Origin of Product

United States

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